molecular formula C17H14N6O3S3 B2460590 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide CAS No. 1251548-72-7

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide

Cat. No.: B2460590
CAS No.: 1251548-72-7
M. Wt: 446.52
InChI Key: IXZCKJHEZUKLMV-UHFFFAOYSA-N
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Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H14N6O3S3 and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

A notable application is in the synthesis of heterocyclic compounds, which are critical in medicinal chemistry for their biological activities. Studies have shown that modifications to the benzothiazole ring, such as incorporating different heterocycles or substituents, can yield compounds with significant antimicrobial activities and potential as therapeutic agents (Fahim & Ismael, 2019; Fahim & Ismael, 2021).

Antimicrobial and Antitumor Activity

Compounds derived from benzothiazole and acetamide have shown promising antimicrobial and antitumor properties. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for their antimicrobial activities, showing promising results against various bacterial and fungal strains (Darwish et al., 2014).

Antifolate and Antitumor Agents

Another critical area of application is the development of antifolate and antitumor agents. Compounds incorporating the benzothiazole and acetamide structures have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for DNA synthesis and repair. Such inhibitors are valuable in cancer treatment due to their potential to halt tumor cell growth (Gangjee et al., 2005).

Molecular Docking and Drug Design

The structural versatility of benzothiazole-acetamide derivatives also makes them suitable candidates for molecular docking studies, which are essential in drug design and discovery. These compounds have been studied for their binding affinities to various biological targets, offering insights into their potential therapeutic applications (Mary et al., 2020).

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O3S3/c1-29(25,26)11-3-4-12-13(8-11)28-17(21-12)22-14(24)7-10-9-27-16(20-10)23-15-18-5-2-6-19-15/h2-6,8-9H,7H2,1H3,(H,21,22,24)(H,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZCKJHEZUKLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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